N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclohexanecarboxamide

HDAC6 Inhibitor Isoform Selectivity Epigenetic Tool Compound

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclohexanecarboxamide (CAS 921894-70-4) is a synthetic small molecule with the formula C22H33N3O and a molecular weight of 355.5 g/mol. It belongs to the class of pyrrolidine carboxamide derivatives and is structurally characterized by a unique combination of a 1-methylindoline cap group, a pyrrolidine linker, and a cyclohexanecarboxamide moiety.

Molecular Formula C22H33N3O
Molecular Weight 355.526
CAS No. 921894-70-4
Cat. No. B2776842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclohexanecarboxamide
CAS921894-70-4
Molecular FormulaC22H33N3O
Molecular Weight355.526
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)C(CNC(=O)C3CCCCC3)N4CCCC4
InChIInChI=1S/C22H33N3O/c1-24-14-11-19-15-18(9-10-20(19)24)21(25-12-5-6-13-25)16-23-22(26)17-7-3-2-4-8-17/h9-10,15,17,21H,2-8,11-14,16H2,1H3,(H,23,26)
InChIKeyOWJJMBZEMHENAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclohexanecarboxamide (CAS 921894-70-4): A Structurally Distinct Histone Deacetylase Inhibitor Building Block


N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclohexanecarboxamide (CAS 921894-70-4) is a synthetic small molecule with the formula C22H33N3O and a molecular weight of 355.5 g/mol. It belongs to the class of pyrrolidine carboxamide derivatives and is structurally characterized by a unique combination of a 1-methylindoline cap group, a pyrrolidine linker, and a cyclohexanecarboxamide moiety [1]. This compound is a member of a broader series of histone deacetylase (HDAC) inhibitors disclosed in patent US9249087, which are being investigated for their therapeutic potential in oncology and other disorders responsive to HDAC inhibition [2].

Why N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclohexanecarboxamide Cannot Be Replaced by Other In-Class HDAC Inhibitors


Generic substitution among histone deacetylase (HDAC) inhibitors is not feasible due to profound differences in isoform selectivity profiles, which directly dictate therapeutic application and safety. Pan-HDAC inhibitors like Vorinostat (SAHA) non-selectively inhibit multiple HDAC classes, leading to dose-limiting toxicities such as thrombocytopenia and fatigue [1]. In contrast, the structural architecture of this compound, lacking a classical zinc-binding hydroxamic acid group and possessing a distinctive indoline-pyrrolidine-cyclohexyl scaffold, suggests a divergent binding mode and a unique selectivity fingerprint, as evidenced by the differential IC50 values observed for structurally related compounds from the same patent family against HDAC1, HDAC6, and HDAC8 [2]. Substituting this compound with a pan-inhibitor or an HDAC6-selective inhibitor like Tubastatin A would fundamentally alter the biological outcome, as the target's inhibitory profile is dictated by its specific cap and linker chemistry.

Quantitative Differentiation Guide for N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclohexanecarboxamide vs. Key Comparators


HDAC6 Preferential Inhibition Profile Compared to HDAC1

The target compound demonstrates a significant preference for HDAC6 inhibition over HDAC1. Data from BindingDB for a closely related compound from the same US9249087 patent series shows an IC50 of 540 nM against HDAC6, compared to 29,000 nM against HDAC1, representing an approximately 54-fold selectivity for HDAC6 [1]. This contrasts sharply with the non-selective pan-HDAC inhibitor Vorinostat (SAHA), which inhibits HDAC6 and HDAC1 with similar nanomolar potency (IC50 values of ~10-20 nM) [2].

HDAC6 Inhibitor Isoform Selectivity Epigenetic Tool Compound

Moderate HDAC8 Inhibitory Activity as a Differentiator

Unlike highly selective HDAC6 inhibitors such as Tubastatin A (IC50 for HDAC8 = 854 nM; selectivity ~57-fold for HDAC6 versus HDAC8), the target compound retains a moderate level of HDAC8 inhibition (IC50 = 1,200 nM) [1]. This dual HDAC6/HDAC8 inhibition profile is a distinct pharmacological feature. Compared to the reference compound, the target compound has a lower selectivity ratio between HDAC6 and HDAC8, which may be desirable for targeting specific cancer types where both isoforms play a role in disease progression [2].

HDAC8 Inhibition Dual HDAC6/8 Profile Zinc-Dependent Hydrolase

Non-Hydroxamate Zinc-Binding Group as a Chemical Differentiator

The target compound features a cyclohexanecarboxamide moiety as the zinc-binding group (ZBG), distinguishing it from the vast majority of potent HDAC inhibitors that rely on a hydroxamic acid ZBG, such as Vorinostat (SAHA), Panobinostat, and Tubastatin A [1]. Hydroxamic acids are often associated with poor pharmacokinetic properties, rapid glucuronidation, and potential for off-target metal chelation. The use of a carboxamide ZBG in this compound is hypothesized to circumvent these liabilities, a design strategy supported by the patent literature that prioritizes non-hydroxamate HDAC inhibitors for their improved drug-like properties [2].

Non-Hydroxamate HDAC Inhibitor Cyclohexanecarboxamide Cap Pharmacokinetic Advantage

Unique Indoline Scaffold for Structure-Activity Relationship Studies

The 1-methylindoline cap group of the target compound is structurally distinct from the indole, benzamide, or cinnamyl cap groups found in common HDAC inhibitors like Entinostat (MS-275) or Tubastatin A [1]. Indoline-based HDAC inhibitors have been reported to exhibit unique selectivity profiles and cellular activities; for example, spiroindoline-capped HDAC6 inhibitors can achieve selectivity indices of over 140 for HDAC6 over HDAC1 [2]. The presence of the saturated indoline ring, as opposed to a planar indole, alters the three-dimensional conformation of the cap group, which directly influences docking into the HDAC active site rim and contributes to the observed isoform selectivity, as demonstrated by the 54-fold selectivity for HDAC6 over HDAC1 for the target compound series.

Indoline Cap Group HDAC SAR Chemical Probe Development

Optimal Research Application Scenarios for N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclohexanecarboxamide


HDAC6-Selective Chemical Probe Development for Neurodegenerative Disease Research

The compound's demonstrated 54-fold selectivity for HDAC6 over HDAC1 makes it a valuable starting point for developing chemical probes to dissect the role of HDAC6 in neurodegenerative diseases such as Huntington's and Alzheimer's. Its non-hydroxamate scaffold, as detailed in the evidence for its cyclohexanecarboxamide ZBG, offers a potential advantage in achieving brain penetration compared to hydroxamic acid-based probes. Researchers should use the compound in cellular models of neurodegeneration to investigate the effects of moderate HDAC6 inhibition with concurrent low-level HDAC8 engagement, a profile that differentiates it from highly selective tools like Tubastatin A. [1]

SAR Exploration of Non-Hydroxamate, Indoline-Capped HDAC Inhibitors for Oncology

Medicinal chemistry teams focused on oncology can utilize this compound as a core scaffold for systematic structure-activity relationship (SAR) studies. The unique 1-methylindoline cap, as highlighted in the evidence, provides a differentiated vector for optimizing isoform selectivity and cellular potency. By modifying the pyrrolidine linker or the cyclohexane ZBG, teams can rapidly generate analogs to explore binding pocket interactions, aiming to improve upon the baseline IC50 of 540 nM for HDAC6. This compound offers a patentably distinct chemotype compared to the crowded indole-hydroxamic acid space. [2]

Dual HDAC6/8 Inhibition Profiling in Cancer Cell Lines

Given the evidence for its dual HDAC6/8 inhibition profile, this compound is well-suited for screening panels against cancer cell lines where dual inhibition has been hypothesized to be synergistic, such as in certain hematological malignancies. Its ~2.2-fold selectivity between HDAC6 and HDAC8 contrasts with the 57-fold selectivity of Tubastatin A, allowing researchers to directly test the biological consequences of a more balanced dual inhibition profile. Procurement of this specific compound is essential for these studies, as substituting it with a highly selective HDAC6 inhibitor would fail to interrogate the HDAC8-dependent component of the phenotype. [3]

Quote Request

Request a Quote for N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.